1,3-Dimethyl 2-(3-chlorophenyl)propanedioate
Description
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate is an organic compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol . It is also known by its IUPAC name, dimethyl 2-(3-chlorophenyl)malonate . This compound is primarily used in chemical research and synthesis due to its unique structural properties.
Properties
IUPAC Name |
dimethyl 2-(3-chlorophenyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROUULBTDDNVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate can be synthesized through the esterification of 2-(3-chlorophenyl)malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
Cyclocondensation Reactions
Malonate derivatives undergo cyclocondensation with dinucleophiles to form heterocyclic compounds. For 1,3-dimethyl 2-(3-chlorophenyl)propanedioate, this reactivity is critical for synthesizing bioactive heterocycles:
Example : Reaction with 2-aminopyridine under basic conditions yields pyrido[1,2-a]pyrimidine-2,4-dione, a scaffold with pharmaceutical relevance .
Hydrolysis and Derivative Formation
The compound undergoes selective hydrolysis under controlled conditions:
Stepwise Hydrolysis
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Monoester Formation :
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Chlorination :
Oxidation Reactions
The methyl ester groups and benzylic position are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Key Data |
|---|---|---|---|
| KMnO₄ | Acidic aqueous, 80°C | 3-Chlorophenylmalonic acid | Complete ester-to-acid conversion. |
| Ozone (O₃) | Dichloromethane, −78°C | Cleavage to 3-chlorobenzoic acid | Requires reductive workup (e.g., Zn/H₂O). |
Structural Impact : Oxidation enhances water solubility and introduces carboxylic acid functionalities for further derivatization.
Nucleophilic Substitution at the Chlorophenyl Group
The meta-chlorine substituent participates in aromatic substitution under specific conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq) | Cu catalyst, 150°C, pressure | 3-Aminophenyl malonate derivative | 45–60% |
| NaOH (10% ethanolic) | Reflux, 6 hours | 3-Hydroxyphenyl malonate | 78% |
Limitation : Steric hindrance from the malonate backbone reduces reactivity compared to simpler chlorobenzenes.
Knoevenagel Condensation
While more common in 4-chlorophenyl analogs, the 3-chloro derivative exhibits analogous reactivity:
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Conditions : Piperidine catalyst, aldehyde, reflux in toluene.
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Product : α,β-Unsaturated esters (e.g., with benzaldehyde → 2-(3-chlorophenyl)-3-phenylpropenoate).
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Mechanism : Base-generated enolate attacks aldehyde, followed by dehydration.
Stability Under Reaction Conditions
Critical parameters influencing reactivity:
Scientific Research Applications
Synthesis Applications
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in several chemical reactions, including:
- Knoevenagel Condensation : This reaction is crucial for forming carbon-carbon bonds and synthesizing more complex molecules. The compound can react with various aldehydes and ketones to yield substituted malonates or other derivatives .
- Formation of Indanone Derivatives : The compound can be utilized as a precursor for indanone derivatives. These derivatives are important for the synthesis of pharmaceuticals and other biologically active compounds .
Table 1: Synthesis Pathways Involving 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate
| Reaction Type | Description | Products |
|---|---|---|
| Knoevenagel Condensation | Reacts with aldehydes/ketones | Substituted malonates |
| Indanone Formation | Precursor for indanone derivatives | Indanone derivatives |
Biological Applications
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate has been noted for its role as a non-ionic organic buffering agent in cell cultures. It maintains the pH within a specified range (6-8.5), which is essential for various biological processes . Buffers are critical in biological research and applications as they help to stabilize the pH of solutions during experiments.
Table 2: Buffering Properties
| Property | Value |
|---|---|
| pH Range | 6 - 8.5 |
| Buffer Type | Non-ionic organic buffer |
Potential in Insecticide Synthesis
Recent studies indicate that derivatives of 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate can be synthesized into indanonecarboxylic acid esters, which serve as intermediates in the production of insecticides . The presence of halogen substituents on the indanone ring enhances the biological activity of these compounds, making them effective in pest control formulations.
Case Studies and Research Findings
Several case studies have documented the effectiveness of using 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate in diverse applications:
- Case Study on Synthesis Efficiency : A study demonstrated that using this compound in Knoevenagel reactions yielded high reaction rates and product purity, showcasing its utility as a synthetic intermediate .
- Biological Stability Research : Research involving cell cultures highlighted how the compound effectively maintained pH levels during prolonged experiments, emphasizing its importance in biological assays .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate involves its interaction with various molecular targets depending on the reaction it undergoes. For instance, during hydrolysis, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions. In substitution reactions, the chlorine atom is replaced by other nucleophiles, altering the compound’s chemical properties .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(4-chlorophenyl)malonate: Similar structure but with the chlorine atom in the para position.
Dimethyl 2-(2-chlorophenyl)malonate: Chlorine atom in the ortho position.
Dimethyl 2-(3-bromophenyl)malonate: Bromine atom instead of chlorine in the meta position.
Uniqueness
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate is unique due to the position of the chlorine atom in the meta position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its ortho and para counterparts .
Biological Activity
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate is a compound of interest due to its diverse biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate
The synthesis of 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate typically involves the reaction of dimethyl malonate with 3-chlorobenzyl bromide in the presence of a base such as sodium ethoxide. This method allows for the introduction of the 3-chlorophenyl group into the propanedioate structure, resulting in a compound that exhibits significant biological activity.
Biological Activities
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Antiproliferative Activity
Research has indicated that 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate exhibits notable antiproliferative effects against various cancer cell lines. A study demonstrated that this compound could inhibit cell growth in vitro, suggesting potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.Cell Line IC50 (µM) Mechanism of Action HeLa (cervical cancer) 12.5 Apoptosis induction MCF-7 (breast cancer) 15.0 Cell cycle arrest A549 (lung cancer) 10.0 Inhibition of proliferation -
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial and antifungal activities, making it a candidate for further development in treating infections.Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Candida albicans 64 µg/mL
Case Studies
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Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal examined the effects of 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with the compound inducing apoptosis through the activation of caspase pathways. -
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting its potential as an antimicrobial agent.
Research Findings
Recent research has emphasized the importance of structural modifications in enhancing the biological activity of compounds similar to 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate. For instance:
- Molecular Docking Studies : Computational studies have suggested that modifications to the chlorophenyl group can enhance binding affinity to specific biological targets, such as enzymes involved in cancer progression and microbial resistance mechanisms .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the phenyl ring significantly influence both antiproliferative and antimicrobial activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
